

Lepidimoide: A Technical Guide to its Molecular Characteristics and Biological Activity

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Compound of Interest

Compound Name: *Lepidimoide*

Cat. No.: *B1227039*

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Abstract

Lepidimoide, a naturally occurring disaccharide first isolated from the mucilage of germinated cress seeds (*Lepidium sativum*), has garnered scientific interest for its potent plant growth-regulating properties. This technical guide provides a comprehensive overview of the molecular formula, chemical properties, and biological activities of **Lepidimoide**. It includes a detailed summary of its quantitative effects on plant growth, protocols for its isolation and bioactivity assessment, and a workflow diagram illustrating these processes. This document is intended to serve as a valuable resource for researchers in the fields of natural products chemistry, plant biology, and agrochemical development.

Chemical Properties and Molecular Formula

Lepidimoide is chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate. It is an amorphous powder and its structure is characterized by a uronic acid derivative with an α,β -unsaturated carboxylate linked to a rhamnose sugar via an α -glycosidic bond. The double bond at the C-4,5 position in the uronic acid moiety is crucial for its biological activity.

Based on its chemical structure, the molecular formula and weight have been determined and are presented in the table below.

Property	Value
Chemical Name	sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate
Molecular Formula	C ₁₂ H ₁₇ NaO ₁₀
Molecular Weight	344.25 g/mol
Appearance	Amorphous powder

Biological Activity

Lepidimoide exhibits a dual effect on plant growth, acting as a potent promoter of shoot elongation while simultaneously inhibiting root growth. This allelopathic substance has been shown to be significantly more active in promoting hypocotyl elongation than gibberellic acid, a well-known plant hormone.

Quantitative Data on Biological Activity

The biological activity of **Lepidimoide** has been quantified using the *Amaranthus caudatus* hypocotyl elongation assay. The key findings are summarized in the table below.

Biological Effect	Test Organism	Effective Concentration	Comparative Activity
Hypocotyl Growth Promotion	<i>Amaranthus caudatus</i>	> 3 μ M	20-30 times more active than gibberellic acid
Root Growth Inhibition	<i>Amaranthus caudatus</i>	> 100 μ M	-

Experimental Protocols

Isolation of Lepidimoide from *Lepidium sativum* Seeds

The following protocol is a generalized procedure for the extraction of mucilage from cress seeds, which is the starting material for **Lepidimoide** isolation. Further purification steps such as column chromatography are typically required to obtain the pure compound.

Materials:

- Lepidium sativum seeds
- Distilled water
- Ethanol (95%) or Acetone
- Beakers and filtration apparatus (e.g., muslin cloth)
- Stirrer

Procedure:

- Soaking: Soak 100 g of Lepidium sativum seeds in 800 mL of distilled water for approximately 12 hours. This allows the mucilage to swell and hydrate.
- Blending: Transfer the soaked seeds and water to a blender and blend for 10-15 minutes at a moderate speed (e.g., 1500-2000 rpm). This helps to release the mucilage from the seed coat.
- Filtration: Filter the resulting slurry through a muslin cloth to separate the mucilage-rich filtrate from the seed debris. To maximize the yield, the seed residue can be washed with an additional 200 mL of distilled water, blended again, and filtered.
- Precipitation: To the combined filtrate, add an equal volume of 95% ethanol or acetone while stirring gently. The mucilage will precipitate out of the solution.
- Collection and Drying: Collect the precipitated mucilage by filtration or decantation. The collected mucilage is then dried in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved. The dried mucilage can then be ground into a powder for storage and further purification.

Amaranthus caudatus Hypocotyl Elongation Bioassay

This bioassay is a standard method for determining the plant growth-promoting activity of substances like **Lepidimoide**.

Materials:

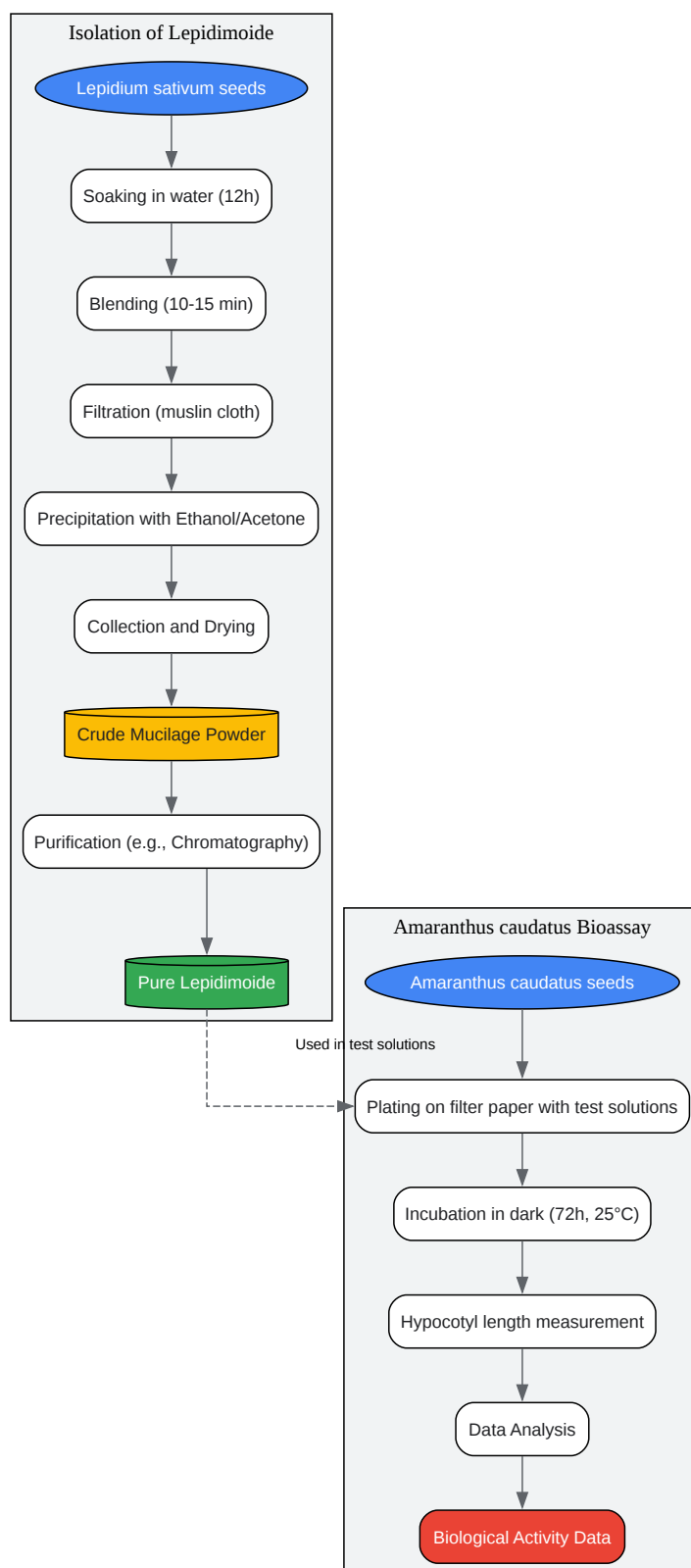
- Amaranthus caudatus seeds
- Test solutions of **Lepidimoide** at various concentrations (e.g., 1 μ M to 1 mM)
- Control solution (distilled water)
- Petri dishes
- Filter paper
- Growth chamber or incubator with controlled temperature and light conditions

Procedure:

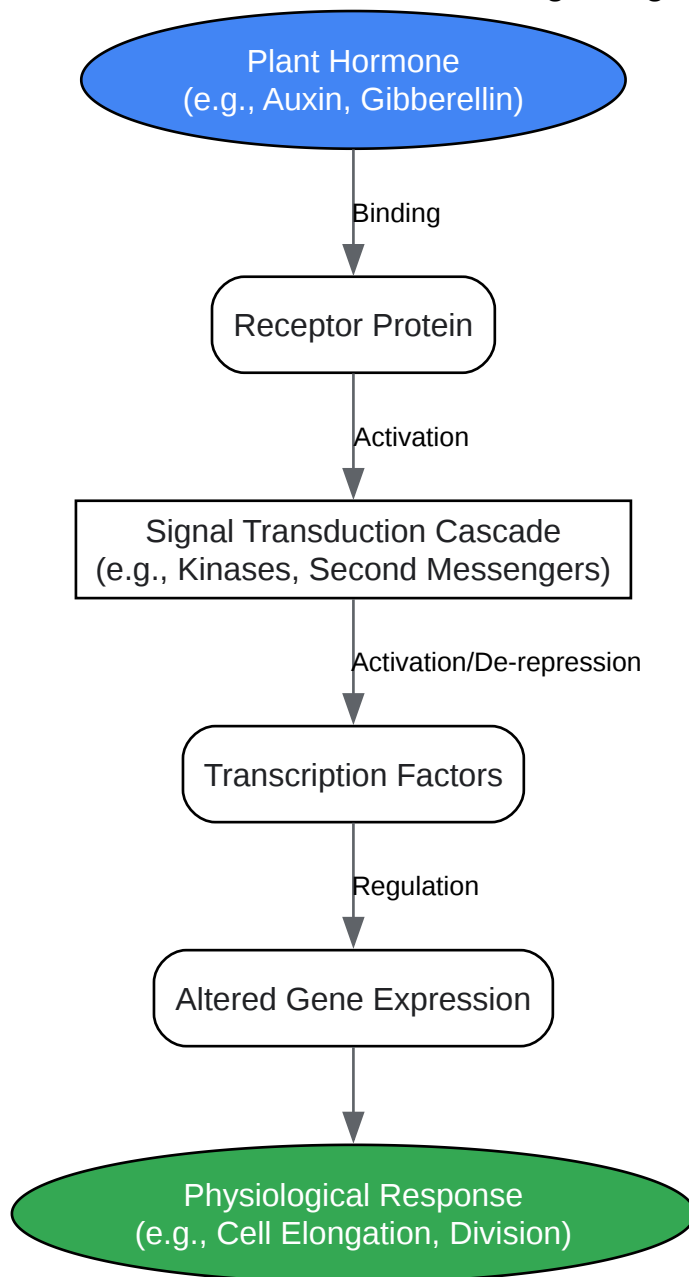
- Seed Plating: Place a sheet of filter paper in each petri dish and moisten it with the respective test or control solution.
- Seed Sowing: Place a defined number of Amaranthus caudatus seeds (e.g., 10-15) on the filter paper in each petri dish.
- Incubation: Incubate the petri dishes in a dark growth chamber at a constant temperature (e.g., 25°C) for a period of 72 hours.
- Measurement: After the incubation period, carefully remove the seedlings and measure the length of the hypocotyls (the stem of a germinating seedling, found below the cotyledons and above the root) using a ruler or a digital imaging system.
- Data Analysis: Calculate the average hypocotyl length for each treatment and compare it to the control group to determine the effect of **Lepidimoide** on hypocotyl elongation.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of **Lepidimoide** and the subsequent bioassay to determine its biological activity.



Generalized Plant Hormone Signaling



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